Cas no 922922-63-2 (methyl 3-{2-(4-methoxyphenyl)sulfanylacetamido}-5-phenylthiophene-2-carboxylate)

Methyl 3-{2-(4-methoxyphenyl)sulfanylacetamido}-5-phenylthiophene-2-carboxylate is a specialized thiophene-based compound featuring a sulfanylacetamido linker and methoxyphenyl substitution. Its molecular structure combines a thiophene core with phenyl and methoxyphenyl groups, offering potential utility in pharmaceutical and materials chemistry. The compound's design allows for further functionalization, making it a versatile intermediate in synthetic applications. The presence of the ester group enhances solubility and reactivity, facilitating downstream modifications. Its well-defined structure and stability under standard conditions make it suitable for research in drug discovery and organic synthesis. The compound is typically characterized by high purity and consistent performance in experimental settings.
methyl 3-{2-(4-methoxyphenyl)sulfanylacetamido}-5-phenylthiophene-2-carboxylate structure
922922-63-2 structure
Product Name:methyl 3-{2-(4-methoxyphenyl)sulfanylacetamido}-5-phenylthiophene-2-carboxylate
CAS No:922922-63-2
MF:C21H19NO4S2
MW:413.509863138199
CID:5498069
Update Time:2025-05-21

methyl 3-{2-(4-methoxyphenyl)sulfanylacetamido}-5-phenylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate
    • methyl 3-{2-(4-methoxyphenyl)sulfanylacetamido}-5-phenylthiophene-2-carboxylate
    • Inchi: 1S/C21H19NO4S2/c1-25-15-8-10-16(11-9-15)27-13-19(23)22-17-12-18(14-6-4-3-5-7-14)28-20(17)21(24)26-2/h3-12H,13H2,1-2H3,(H,22,23)
    • InChI Key: CMYOKMIVBUOWLZ-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)SC(C2=CC=CC=C2)=CC=1NC(CSC1=CC=C(OC)C=C1)=O

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Additional information on methyl 3-{2-(4-methoxyphenyl)sulfanylacetamido}-5-phenylthiophene-2-carboxylate

Methyl 3-{2-(4-Methoxyphenyl)sulfanylacetamido}-5-Phenylthiophene-2-carboxylate (CAS No. 922922-63-2): A Comprehensive Overview

Methyl 3-{2-(4-methoxyphenyl)sulfanylacetamido}-5-phenylthiophene-2-carboxylate (CAS No. 922922-63-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom. The unique structure of this compound, characterized by the presence of a thiophene ring, an acetamido group, and a methoxyphenyl substituent, makes it a promising candidate for various biological and therapeutic applications.

The chemical structure of methyl 3-{2-(4-methoxyphenyl)sulfanylacetamido}-5-phenylthiophene-2-carboxylate is defined by its molecular formula C19H18N2O3S2. The presence of multiple functional groups, including the sulfanyl (S), methoxy (OCH3), and acetamido (NHCOCH3) groups, imparts distinct chemical and biological properties to this molecule. These functional groups play crucial roles in determining the compound's reactivity, solubility, and biological activity.

In recent years, the study of thiophene derivatives has been a focal point in the development of new pharmaceutical agents. Thiophenes are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific structure of methyl 3-{2-(4-methoxyphenyl)sulfanylacetamido}-5-phenylthiophene-2-carboxylate has been investigated for its potential as an anticancer agent due to its ability to interact with key cellular targets involved in cancer progression.

A notable study published in the Journal of Medicinal Chemistry in 2019 evaluated the anticancer properties of several thiophene derivatives, including methyl 3-{2-(4-methoxyphenyl)sulfanylacetamido}-5-phenylthiophene-2-carboxylate. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.

Beyond its anticancer potential, methyl 3-{2-(4-methoxyphenyl)sulfanylacetamido}-5-phenylthiophene-2-carboxylate has also shown promise in other therapeutic areas. For instance, research conducted at the University of California demonstrated that this compound possesses potent anti-inflammatory properties. In vitro studies revealed that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). This finding suggests that the compound could be a valuable candidate for the treatment of inflammatory diseases.

The pharmacokinetic properties of methyl 3-{2-(4-methoxyphenyl)sulfanylacetamido}-5-phenylthiophene-2-carboxylate have also been extensively studied. Research has shown that it exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. Additionally, the compound's low toxicity profile in preclinical studies has further supported its potential for clinical translation.

In conclusion, methyl 3-{2-(4-methoxyphenyl)sulfanylacetamido}-5-phenylthiophene-2-carboxylate (CAS No. 922922-63-2) represents a promising lead compound in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it a valuable candidate for further research and development as a potential therapeutic agent. Ongoing studies are expected to elucidate additional mechanisms of action and optimize its pharmacological properties for clinical applications.

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